molecular formula C16H20N2O4S B12790053 6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 137897-65-5

6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12790053
CAS No.: 137897-65-5
M. Wt: 336.4 g/mol
InChI Key: SFEDJTBLPUXZCL-UHFFFAOYSA-N
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Description

3’-Ethylheptane (3’-EtHEPT) is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ are the alkyl or aryl groups. 3’-Ethylheptane is a specific type of ether with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of ethers like 3’-Ethylheptane typically involves large-scale Williamson Ether Synthesis due to its efficiency and high yield. The process is optimized to minimize side reactions and maximize the production of the desired ether.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Oxygen (O_2) is the primary reagent for the oxidation of ethers.

    Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydride (NaH) are commonly used in substitution reactions.

Major Products

Scientific Research Applications

3’-Ethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Ethylheptane involves its interaction with molecular targets through its ether functional group. The oxygen atom in the ether group can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Ether: A common ether used as a solvent and anesthetic.

    Methyl Tert-Butyl Ether (MTBE): Used as a fuel additive to increase octane rating.

    Ethyl Methyl Ether: Used as a solvent in organic synthesis

Uniqueness

3’-Ethylheptane is unique due to its specific alkyl groups, which confer distinct physical and chemical properties compared to other ethers. Its specific structure allows for unique interactions in chemical reactions and applications in various fields .

Properties

CAS No.

137897-65-5

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

6-(3-ethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H20N2O4S/c1-3-12-5-4-6-13(9-12)23-15-11(2)14(20)17-16(21)18(15)10-22-8-7-19/h4-6,9,19H,3,7-8,10H2,1-2H3,(H,17,20,21)

InChI Key

SFEDJTBLPUXZCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C

Origin of Product

United States

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